molecular formula C5H6Br2N2O B14075362 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole CAS No. 101853-76-3

4,5-Dibromo-1-(methoxymethyl)-1H-imidazole

Katalognummer: B14075362
CAS-Nummer: 101853-76-3
Molekulargewicht: 269.92 g/mol
InChI-Schlüssel: QZWHBCLNRZASIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dibromo-1-(methoxymethyl)-1H-imidazole is a heterocyclic compound featuring a five-membered imidazole ring substituted with two bromine atoms at positions 4 and 5, and a methoxymethyl group at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole typically involves the bromination of 1-(methoxymethyl)-1H-imidazole. The reaction is carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole involves its interaction with various molecular targets. The bromine atoms and the methoxymethyl group contribute to its reactivity and ability to form stable complexes with metal ions or other molecules. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,5-Dibromo-1-(methoxymethyl)-1H-imidazole is unique due to the presence of both bromine atoms and the methoxymethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

101853-76-3

Molekularformel

C5H6Br2N2O

Molekulargewicht

269.92 g/mol

IUPAC-Name

4,5-dibromo-1-(methoxymethyl)imidazole

InChI

InChI=1S/C5H6Br2N2O/c1-10-3-9-2-8-4(6)5(9)7/h2H,3H2,1H3

InChI-Schlüssel

QZWHBCLNRZASIA-UHFFFAOYSA-N

Kanonische SMILES

COCN1C=NC(=C1Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.